CL2A-SN38
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Overview
Description
CL2A-SN38 is a compound that has gained significant attention in the field of cancer research. It is a drug-linker conjugate composed of the potent DNA topoisomerase I inhibitor SN-38 and a linker CL2A. This compound is primarily used to create antibody-drug conjugates (ADCs) that target specific cancer cells, delivering the cytotoxic SN-38 directly to the tumor site .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL2A-SN38 involves a multi-step process. The linker CL2A is designed to attach to the SN-38 molecule via a pH-sensitive benzyl carbonate bond. This bond allows the release of SN-38 in an acidic environment, such as the tumor microenvironment . The synthesis of this compound typically involves the following steps:
Preparation of the Linker: The CL2A linker is synthesized with a short non-cleavable seven polyethylene glycol segment.
Conjugation to SN-38: The linker is then attached to SN-38 through a series of chemical reactions, forming the final this compound compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory preparation. The process is optimized for higher yields and purity, ensuring that the final product meets the stringent requirements for clinical use .
Chemical Reactions Analysis
Types of Reactions
CL2A-SN38 undergoes several types of chemical reactions, including:
Hydrolysis: The pH-sensitive benzyl carbonate bond in this compound hydrolyzes in acidic environments, releasing SN-38.
Conjugation Reactions: The attachment of the linker to SN-38 involves conjugation reactions that form stable bonds between the molecules.
Common Reagents and Conditions
Conditions: The reactions are typically carried out under controlled pH conditions to ensure the stability of the final product.
Major Products
The major product of these reactions is the this compound compound itself, which is used to create ADCs for targeted cancer therapy .
Scientific Research Applications
CL2A-SN38 has a wide range of scientific research applications, particularly in the field of cancer therapy. Some of its key applications include:
Antibody-Drug Conjugates (ADCs): This compound is used to create ADCs that target specific cancer cells, delivering the cytotoxic SN-38 directly to the tumor site
Cancer Research: The compound has shown significant antitumor effects against various human solid tumors, making it a valuable tool in cancer research
Drug Development: This compound is used in the development of new cancer therapies, particularly for tumors that are resistant to conventional treatments.
Mechanism of Action
The mechanism of action of CL2A-SN38 involves the targeted delivery of SN-38 to cancer cells. The CL2A linker allows the compound to remain stable in the bloodstream and release SN-38 in the acidic environment of the tumor. SN-38 then inhibits DNA topoisomerase I, leading to DNA damage and cell death .
Comparison with Similar Compounds
CL2A-SN38 is unique in its design and mechanism of action. Similar compounds include:
Sacituzumab Govitecan: An ADC that uses a similar hydrolysable linker to deliver SN-38 to cancer cells.
This compound stands out due to its pH-sensitive release mechanism, which allows for more targeted delivery and reduced toxicity to healthy cells .
Properties
Molecular Formula |
C73H97N11O22 |
---|---|
Molecular Weight |
1480.6 g/mol |
IUPAC Name |
[4-[[6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |
InChI |
InChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61?,73-/m0/s1 |
InChI Key |
CMVRBCDBISKHME-MHHXDCQBSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O |
Origin of Product |
United States |
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